molecular formula C10H7BrN2O B15333642 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B15333642
M. Wt: 251.08 g/mol
InChI Key: JYIBTXLJBXDBRU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde is a halogen-substituted imidazole derivative featuring a bromophenyl group at position 2 and a carbaldehyde moiety at position 5 of the imidazole core. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry, materials science, and catalysis. The bromine atom enhances lipophilicity and influences electronic properties, while the aldehyde group provides a reactive site for further functionalization, such as condensation reactions or coordination chemistry.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13)

InChI Key

JYIBTXLJBXDBRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols, forming Schiff bases, hydrazones, or acetals. These reactions are foundational for creating derivatives with enhanced pharmacological or material science applications.

Reaction TypeReagents/ConditionsProductReference
Schiff Base FormationPrimary amines (e.g., aniline)Imine-linked derivatives
Hydrazone SynthesisHydrazine or substituted hydrazinesHydrazone adducts
Acetal ProtectionEthylene glycol, acid catalysisAcetal-protected imidazole derivatives

Mechanistic Insight : The aldehyde’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., -NH₂), forming a tetrahedral intermediate that dehydrates to yield imines or related products.

Cross-Coupling Reactions via the Bromophenyl Group

The 4-bromophenyl substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. These reactions are critical for generating biaryl structures in drug discovery.

Reaction TypeReagents/ConditionsProductReference
Suzuki–Miyaura CouplingPd(PPh₃)₄, arylboronic acid, base4-Arylphenyl-imidazole derivatives
Buchwald–Hartwig AminationPd catalyst, amine, baseArylaminated imidazoles

Regioselectivity : The bromine’s para position directs coupling to the phenyl ring, while steric and electronic effects from the imidazole influence reaction rates .

Condensation Reactions

The aldehyde group condenses with active methylene compounds (e.g., malononitrile) or enolizable ketones, forming conjugated systems for optoelectronic or bioactive molecules.

Reaction TypeReagents/ConditionsProductReference
Knoevenagel CondensationMalononitrile, piperidine catalystCyano-vinyl derivatives
Aldol CondensationAcetophenone, NaOHα,β-Unsaturated ketones

Key Finding : Computational studies suggest that the imidazole’s nitrogen atoms stabilize transition states via hydrogen bonding, enhancing reaction efficiency .

Imidazole Ring Functionalization

The electron-rich imidazole ring undergoes electrophilic substitutions (e.g., nitration, halogenation) at specific positions, dictated by substituent effects.

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄Nitro-imidazole derivatives
HalogenationNBS, radical initiatorBrominated imidazoles

Positional Selectivity : The aldehyde and bromophenyl groups direct electrophiles to the C-4 position of the imidazole ring due to meta-directing effects.

Reduction and Oxidation Reactions

The aldehyde group is redox-active, enabling transformations to alcohols or carboxylic acids.

Reaction TypeReagents/ConditionsProductReference
Aldehyde ReductionNaBH₄, EtOH5-Hydroxymethyl-imidazole
Oxidation to Carboxylic AcidKMnO₄, H⁺Imidazole-5-carboxylic acid

Catalytic Influence : Transition metal catalysts (e.g., Ru or Pd) enhance selectivity in asymmetric reductions .

Coordination Chemistry

The imidazole nitrogen and aldehyde oxygen act as ligands for metal ions, forming complexes with catalytic or medicinal properties.

Metal IonCoordination SiteApplicationReference
Fe³⁺N-imidazole, O-aldehydeHeme-like catalysts
Cu²⁺N-imidazoleAntimicrobial agents

Structural Insight : X-ray crystallography confirms bidentate binding modes in Fe³⁺ complexes, mimicking natural heme systems .

Scientific Research Applications

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group and the imidazole ring are key structural features that contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Br at C2; CHO at C5 265.10 (estimated) Aldehyde, Bromophenyl
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Cl at C5; Ph at C2; CHO at C4 206.62 Aldehyde, Chloro, Phenyl
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Br-benzyl at N1; butyl at C2; Cl at C4; CHO at C5 355.66 Aldehyde, Bromobenzyl, Chloro

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility (Estimated) Stability
2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol 208–210 Low in water; high in DMSO Stable at RT
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Not reported Lipophilic (logP ~3.5) Store at 2–8°C
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Not reported Moderate in organic solvents Sensitive to light

Biological Activity

2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro assays and mechanisms of action.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an imidazole ring, which is known for its ability to interact with biological targets. The aldehyde functional group enhances its reactivity and potential as a pharmaceutical intermediate.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various imidazole derivatives, this compound showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 1: Antimicrobial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis15 µg/mL

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective growth inhibition .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HepG218.0
HT-2922.5
MCF-720.0

The mechanism through which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells. The imidazole ring facilitates binding to metal ions and enzymes, potentially leading to enzyme inhibition or modulation of receptor activity .

Enzyme Inhibition Studies

Various studies have focused on the compound's ability to inhibit specific enzymes associated with cancer proliferation. For instance, it has been suggested that the compound may inhibit Aurora kinases, which are critical in cell division and have been implicated in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including this compound. The study reported enhanced biological activity compared to other derivatives, highlighting the importance of structural modifications in improving efficacy .

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde be optimized to improve yield and purity?

  • Methodology : Optimize reaction conditions using catalysts (e.g., Pd/C for cross-coupling reactions) and solvents (DMF or THF) to enhance reaction efficiency. Control temperature to prevent decomposition, and employ nucleophilic substitution for introducing the bromophenyl group. Purify via column chromatography or recrystallization using ethanol/water mixtures .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Use solvent-dependent recrystallization (ethanol or methanol) to isolate the compound. For complex mixtures, employ silica gel chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC or TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodology : Grow single crystals via slow evaporation in ethanol. Collect diffraction data using a Bruker D8 VENTURE diffractometer. Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Analyze bond lengths (e.g., C-Br: ~1.89 Å) and angles to confirm stereochemistry .

Q. What in vitro assays are suitable for evaluating the antitumor potential of this compound?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with structural analogs (e.g., 2-(benzylthio)-imidazole derivatives). Perform flow cytometry to assess apoptosis induction via Annexin V/PI staining .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology : Use Gaussian 09 for DFT calculations to optimize geometry and compute electrostatic potential (MESP). Perform molecular docking with AutoDock Vina against targets like EGFR or topoisomerase II. Validate with experimental IC50 values .

Q. How do substituent modifications (e.g., replacing bromine with chlorine) impact reactivity in nucleophilic aromatic substitution?

  • Methodology : Synthesize analogs (e.g., 2-(4-chlorophenyl) derivatives) and compare reaction rates under identical conditions (NaH/K2CO3 in DMF). Analyze Hammett substituent constants (σ+) to quantify electronic effects .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodology : Compare assay conditions (e.g., cell line specificity, concentration ranges). Perform SAR studies to isolate the impact of functional groups (e.g., bromophenyl vs. chlorophenyl). Cross-reference with crystallographic data to rule out structural discrepancies .

Q. What storage conditions ensure long-term stability of this compound?

  • Methodology : Store in amber vials at -20°C under inert gas (Ar/N2). Monitor degradation via NMR (disappearance of aldehyde proton at δ ~9.8 ppm). Avoid exposure to moisture and light .

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